Nvp cxcr2 20
Overview
Description
“Nvp cxcr2 20” is a potent and selective CXCR2 antagonist with an IC50 value of 40 nM . It exhibits selectivity for CXCR2 over a panel of 49 other GPCRs . It is orally bioavailable .
Physical And Chemical Properties Analysis
“Nvp cxcr2 20” has a molecular weight of 319.33 . It is soluble to 50 mM in DMSO . The compound should be stored at +4°C .
Scientific Research Applications
1. Neuropathic Pain and CXCR2 Signaling
- Research Context : NVP CXCR2 20 is a selective CXCR2 antagonist. Studies have investigated its role in reducing neuropathic pain following peripheral nerve injury.
- Findings : The blockade of spinal CXCL3/CXCR2 signaling using NVP CXCR2 20 has shown efficacy in attenuating neuropathic pain symptoms and reducing CXCL3 expression after chronic constriction injury in rats. This research underscores the potential of targeting CXCR2 in neuropathic pain treatment (Piotrowska et al., 2019).
2. Comparison of Chemokine Receptors in Neuropathic Pain
- Research Context : In a comparative study of the pharmacological modulation of chemokine receptors, including CXCR2 and CXCR3, in a neuropathic pain model, NVP CXCR2 20 was a key focus.
- Findings : The intrathecal administration of NVP CXCR2 20 resulted in significant attenuation of mechanical and thermal hypersensitivity in rats after nerve injury. This study provides insights into the distinct roles of CXCR2 and CXCR3 in nociceptive transmission, highlighting the therapeutic potential of NVP CXCR2 20 in neuropathic pain management (Piotrowska et al., 2021).
3. Spinal Cord Chemokines and Neuropathic Pain
- Research Context : The role of spinal cord chemokines in neuropathic pain has been studied, with a focus on CXCR2 signaling.
- Findings : Research involving NVP CXCR2 20 has contributed to understanding the complex interplay of chemokines and their receptors in the spinal cord, leading to advancements in neuropathic pain therapy. These insights are pivotal for developing new analgesic strategies that target specific chemokine receptors like CXCR2 (Piotrowska et al., 2021).
properties
IUPAC Name |
4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZYKZFEBRXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)SCC3=C(C(=CC=C3)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp cxcr2 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.